

# Application Notes and Protocols: Acid Red 249

## Staining for Paraffin-Embedded Tissues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: Acid Red 249

Cat. No.: B3029386

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## Introduction

**Acid Red 249**, also known by its Colour Index name C.I. 18134, is a water-soluble, anionic dye. While traditionally used in the textile and paper industries, its properties as an acid dye make it a viable candidate for histological applications, particularly as a counterstain for cytoplasm and connective tissues in paraffin-embedded sections. This document provides a detailed protocol for the use of **Acid Red 249** as a counterstain following hematoxylin staining, resulting in a vibrant red coloration of eosinophilic tissue components.

The staining mechanism of **Acid Red 249** is based on the electrostatic interaction between the negatively charged dye molecules and the positively charged proteins in the cytoplasm and extracellular matrix. The acidic nature of the staining solution enhances this interaction by increasing the number of positive charges on tissue proteins.

## Data Presentation

Property	Value
Common Name	Acid Red 249
Alternative Names	Acid Red B, Brilliant Scarlet 3R, C.I. 18134, Tracid Brilliant Red B
CAS Number	6416-66-6
Molecular Formula	C <sub>29</sub> H <sub>20</sub> ClN <sub>3</sub> Na <sub>2</sub> O <sub>10</sub> S <sub>3</sub>
Molecular Weight	748.11 g/mol
Appearance	Dark red powder
Solubility	Water soluble
Staining Color	Red
Target Structures	Cytoplasm, muscle, connective tissue, red blood cells

## Experimental Protocol

This protocol outlines the procedure for staining paraffin-embedded tissue sections with hematoxylin and **Acid Red 249**.

## Reagents and Solutions

- **Acid Red 249** Staining Solution (0.1% in 1% Acetic Acid):
  - **Acid Red 249** (C.I. 18134): 0.1 g
  - Glacial Acetic Acid: 1.0 mL
  - Distilled Water: 99.0 mL
  - Dissolve the **Acid Red 249** powder in the distilled water and then add the glacial acetic acid. Mix well.
- Harris Hematoxylin Solution (or other standard hematoxylin formulation)

- 1% Acid Alcohol:
  - Hydrochloric Acid, concentrated: 1.0 mL
  - 70% Ethanol: 99.0 mL
- Scott's Tap Water Substitute (or other bluing agent)
- Xylene
- Ethanol (100%, 95%, and 70%)
- Distilled Water
- Mounting Medium (permanent, resinous)

## Staining Procedure

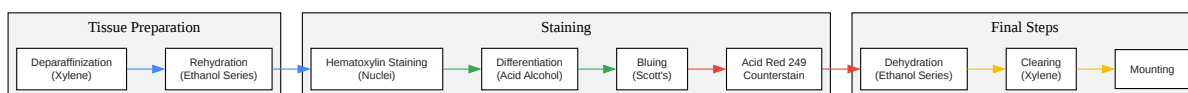
- Deparaffinization and Rehydration:
  1. Immerse slides in Xylene: 2 changes, 5 minutes each.
  2. Immerse in 100% Ethanol: 2 changes, 3 minutes each.
  3. Immerse in 95% Ethanol: 2 minutes.
  4. Immerse in 70% Ethanol: 2 minutes.
  5. Rinse gently in running tap water: 2 minutes.
- Hematoxylin Staining:
  1. Immerse slides in Harris Hematoxylin solution: 3-5 minutes.
  2. Rinse in running tap water: 1 minute.
  3. Differentiate in 1% Acid Alcohol: 3-10 seconds (brief dips).
  4. Rinse in running tap water: 1 minute.

5. Blue in Scott's Tap Water Substitute: 1-2 minutes.
  6. Rinse in running tap water: 1 minute.
- **Acid Red 249** Counterstaining:
    1. Immerse slides in 0.1% **Acid Red 249** Staining Solution: 1-3 minutes.
    2. Rinse briefly in distilled water to remove excess stain.
  - Dehydration and Mounting:
    1. Immerse in 95% Ethanol: 2 changes, 1 minute each.
    2. Immerse in 100% Ethanol: 2 changes, 1 minute each.
    3. Immerse in Xylene: 2 changes, 2 minutes each.
    4. Apply a coverslip using a permanent mounting medium.

## Expected Results

- Nuclei: Blue/Purple
- Cytoplasm, muscle, connective tissue, and red blood cells: Shades of red

## Visualizations



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Caption: Experimental workflow for **Acid Red 249** staining of paraffin-embedded tissues.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)